N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide typically involves multiple stepsThe final step involves the formation of the trimethoxybenzamide moiety through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and trimethoxybenzamide analogs. Examples include:
Benzothiazole: A simpler structure with similar core features.
Trimethoxybenzamide: A compound with a similar functional group arrangement.
Uniqueness
What sets N-[(2Z)-3-ethyl-5,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide apart is its unique combination of functional groups and structural features. This combination can confer specific chemical and biological properties that are not present in simpler analogs .
Properties
IUPAC Name |
N-(3-ethyl-5,7-dimethyl-1,3-benzothiazol-2-ylidene)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-7-23-15-9-12(2)8-13(3)19(15)28-21(23)22-20(24)14-10-16(25-4)18(27-6)17(11-14)26-5/h8-11H,7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVTPMFNHZMMQOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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